3-Bromo-2-ethyl-2H-indazole is a synthetic compound belonging to the indazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties. Its synthesis and application in various scientific fields are subjects of ongoing research.
3-Bromo-2-ethyl-2H-indazole is classified as an indazole derivative, specifically featuring a bromine atom at the 3-position and an ethyl group at the 2-position. Indazoles are known for their diverse pharmacological properties, making them a significant focus in organic and medicinal chemistry.
The synthesis of 3-Bromo-2-ethyl-2H-indazole can be achieved through several methodologies, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring reactions and characterizing products.
The molecular structure of 3-Bromo-2-ethyl-2H-indazole can be represented as follows:
The compound features a bicyclic structure with a bromine substituent at the 3-position and an ethyl group at the 2-position of the indazole ring system.
Spectroscopic data such as NMR and infrared (IR) spectra provide insights into the molecular environment surrounding each atom in the compound. For instance, characteristic peaks in NMR spectra can indicate the presence of specific functional groups and their interactions within the molecule.
3-Bromo-2-ethyl-2H-indazole can participate in various chemical reactions typical for indazoles, including:
Reactions are often carried out under controlled conditions to ensure selectivity and yield. Mechanistic studies using density functional theory (DFT) have provided insights into regioselectivity during these reactions .
Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of similar compounds based on their structural features.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often conducted to assess thermal stability and phase transitions.
3-Bromo-2-ethyl-2H-indazole has potential applications in various scientific fields:
Indazole exhibits annular tautomerism, with the proton capable of residing at either the N1 or N2 position, giving rise to 1H-indazole (benzenoid) and 2H-indazole (quinonoid) tautomers. For 3-bromo-2-ethyl-2H-indazole, the 2H-tautomer is stabilized by the N2-ethyl substituent, locking the structure in the quinonoid form. Computational studies indicate that unsubstituted 1H-indazole is thermodynamically favored by 4–6 kcal/mol due to greater aromaticity in the pyrazole ring [4] [5] [9]. However, N2-alkylation disrupts this stability profile, shifting the equilibrium exclusively toward the 2H-form. Nuclear Magnetic Resonance (NMR) spectroscopy provides key evidence for this tautomeric assignment: the 2H-indazole form shows characteristic downfield shifts of H3 (δ 8.10–8.30 ppm) due to deshielding by the adjacent bromine at C3 and the quinonoid electronic structure [4] [6].
Table 1: Tautomeric Energy Differences and Spectroscopic Signatures in Indazole Systems
Tautomer | ΔG (kcal/mol) | 13C NMR C3 Shift (ppm) | 1H NMR H3 Shift (ppm) | Dominant Stabilizing Factor |
---|---|---|---|---|
1H-Indazole | 0 (reference) | 140.2–142.5 | 7.80–8.00 | Aromaticity |
2H-Indazole | +4.2 | 136.5–138.8 | 8.10–8.30 | N2-Substitution |
3-Bromo-2-ethyl-2H | N/A (locked) | 134.7–136.2 | 8.20–8.40 | Steric/Electronic N2-block |
The kinetic barrier for tautomer interconversion in unsubstituted indazoles is ≈25 kcal/mol, making isolation of pure tautomers feasible at room temperature [5]. For 3-bromo-2-ethyl-2H-indazole, X-ray crystallography confirms the quinonoid geometry, revealing a distinct dihedral angle (pyrazole vs. benzene ring) of 2.5–5.0°, compared to 0.5–1.5° in 1H-indazoles, further validating the tautomeric lock [6] [9]. This locked configuration is pharmacologically relevant, as evidenced by 2H-indazole derivatives like pazopanib exhibiting enhanced target binding [9].
Bromination position profoundly influences the reactivity and physicochemical properties of 2-ethylindazole derivatives. 3-Bromo-2-ethyl-2H-indazole is distinguished from isomers (e.g., 5-bromo, 6-bromo, or 7-bromo) through multinuclear NMR spectroscopy and X-ray diffraction. The 3-bromo substituent induces a strong deshielding effect on C3a (δC 120.5–122.0 ppm) and H4 (δH 7.65–7.85 ppm) due to its electron-withdrawing nature and proximity to the pyrazole nitrogen [4] [8]. In contrast, 6-bromo-2-ethyl-2H-indazole (CAS 1142189-49-8) exhibits diagnostic upfield shifts of C7 (δC 118.0–119.5 ppm) and a distinct NOE correlation between H5 and the ethyl group [8].
Table 2: Spectroscopic Discrimination of Brominated 2-Ethyl-2H-Indazole Isomers
Isomer | 13C NMR C3 (ppm) | 1H NMR H4 (ppm) | Key NOE Correlations | UV λmax (nm) |
---|---|---|---|---|
3-Bromo-2-ethyl-2H | 134.7–136.2 | 7.65–7.85 | H3↔Ethyl-CH3 | 290, 310 |
5-Bromo-2-ethyl-2H | 140.1–142.0 | 7.45–7.60 | H4↔H6, H7↔Ethyl-CH2 | 275, 320 |
6-Bromo-2-ethyl-2H | 139.8–141.5 | 7.30–7.45 | H5↔Ethyl-CH3, H7↔H4 | 280, 305 |
7-Bromo-2-ethyl-2H | 140.3–142.1 | 7.90–8.10 | H5↔H6, H4↔Ethyl-CH2 | 285, 315 |
Synthetic routes to 3-bromo-2-ethyl-2H-indazole exploit regioselective electrophilic bromination. When 2-ethyl-2H-indazole undergoes bromination in dichloromethane at 0°C, 3-bromination dominates (78% yield) due to electrophilic attack at the electron-rich C3 position adjacent to N2 [4]. In contrast, radical bromination (NBS, benzoyl peroxide) favors C5/C7 bromination (combined 65% yield). This positional selectivity is critical for drug development; for example, pazopanib’s synthesis requires 6-bromo-2,3-dimethyl-2H-indazole as a key intermediate, highlighting how bromine location dictates downstream coupling reactions [8] [9].
The 3-bromo and 2-ethyl substituents synergistically alter the electron density of the indazole core. Natural Bond Orbital (NBO) analyses reveal that the 3-bromo group reduces electron density at C3 (-0.25 e vs. -0.12 e in unsubstituted indazole) and increases π-electron delocalization toward N1 [2] [6]. Concurrently, the 2-ethyl group donates electrons inductively (+I effect), elevating electron density at N2 (NBO charge -0.38 e vs. -0.42 e in 2H-indazole). This polarization creates an electron-deficient C3 center and an electron-rich N1 site, as quantified by Fukui indices for electrophilicity (ƒ⁺ C3 = 0.082) and nucleophilicity (ƒ⁻ N1 = 0.095) [2] [6].
Table 3: Quantum-Chemical Descriptors of 3-Bromo-2-ethyl-2H-indazole
Parameter | 3-Bromo-2-ethyl-2H-indazole | Unsubstituted 1H-Indazole | Computational Method |
---|---|---|---|
NBO Charge (e) | |||
N1 | -0.32 | -0.35 | B3LYP/6-311G(d,p) |
N2 | -0.38 | -0.42 | B3LYP/6-311G(d,p) |
C3 | +0.25 | +0.18 | B3LYP/6-311G(d,p) |
Fukui Index (ƒ⁺) | |||
C3 | 0.082 | 0.121 | ωB97X-D/def2-TZVP |
C7 | 0.035 | 0.042 | ωB97X-D/def2-TZVP |
Electrostatic Potential | |||
VS,max (kcal/mol) | +42 (at C3) | +32 (at C3) | M06-2X/cc-pVTZ |
VS,min (kcal/mol) | -28 (at N1) | -25 (at N1) | M06-2X/cc-pVTZ |
These electronic perturbations manifest experimentally in altered reactivity:
Steric contributions are equally significant: the ortho-disposed 3-bromo and 2-ethyl groups create a congested environment, increasing the molecule’s aspect ratio (length/width = 2.8 vs. 1.9 in 3-bromo-1H-indazole) and reducing solubility in aqueous media (log P = 2.91 vs. 2.45) [6] [8]. This steric profile is exploited in kinase inhibitors, where the ethyl group occupies a hydrophobic pocket adjacent to the ATP-binding site [9].
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 3233-90-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8